molecular formula C11H11NO2 B1328213 1,7-dimethyl-1H-indole-2-carboxylic acid CAS No. 858233-18-8

1,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B1328213
CAS RN: 858233-18-8
M. Wt: 189.21 g/mol
InChI Key: IORFLRMMPCRQJM-UHFFFAOYSA-N
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Description

“1,7-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Chemical Reactions Analysis

Indole derivatives, including “1,7-dimethyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 1,7-dimethyl-1H-indole-2-carboxylic acid , have shown promise in the treatment of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of new anticancer drugs .

Antimicrobial Activity

These compounds have been studied for their antimicrobial properties, which could lead to the creation of new antibiotics that are effective against resistant strains of bacteria .

Treatment of Disorders

The indole structure is significant in cell biology and has been associated with the treatment of various disorders within the human body, offering a potential pathway for therapeutic applications .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. They could be used to develop treatments for viral infections, including influenza and other RNA and DNA viruses .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis .

Antioxidant Applications

These compounds may also serve as antioxidants, helping to protect cells from damage caused by free radicals. This property is beneficial in preventing diseases related to oxidative stress .

Neuroprotective Effects

Research suggests that indole derivatives could have neuroprotective effects, which might be utilized in treating neurodegenerative diseases .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. While not directly related to 1,7-dimethyl-1H-indole-2-carboxylic acid, this application highlights the versatility of indole compounds in biological systems .

properties

IUPAC Name

1,7-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFLRMMPCRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649234
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-1H-indole-2-carboxylic acid

CAS RN

858233-18-8
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dimethyl-1H-indole-2-carboxylic acid
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